molecular formula C12H6Cl2N2 B1330746 2,9-Dichloro-1,10-phenanthroline CAS No. 29176-55-4

2,9-Dichloro-1,10-phenanthroline

Cat. No. B1330746
CAS RN: 29176-55-4
M. Wt: 249.09 g/mol
InChI Key: DNKGIDURJINUOA-UHFFFAOYSA-N
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Description

2,9-Dichloro-1,10-phenanthroline is a chlorinated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound serves as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its nitrogen atoms. The presence of chlorine substituents on the phenanthroline ring can significantly influence the chemical and physical properties of the resulting metal complexes, as well as their synthesis and reactivity[“][“][“][“][“][“][“].

Synthesis Analysis

The synthesis of 2,9-dichloro-1,10-phenanthroline can be achieved through the chlorination of N,N'-annelated phenanthrolinediones. This method demonstrates the introduction of chlorine substituents to the non-substituted 1,10-phenanthroline[“]. Another approach involves the Stille coupling of 2,9-dichloro-1,10-phenanthroline with 2-(tri-n-butylstannyl)pyridine to yield a tetradentate ligand[“].

Molecular Structure Analysis

The molecular structure of 2,9-dichloro-1,10-phenanthroline complexes can exhibit significant distortion from planarity due to steric hindrance. For instance, in the case of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline, the chlorines are displaced from the mean molecular plane, indicating a non-planar structure[“]. The rigidity of the phenanthroline ring system can also lead to deviations in bond angles and coordination geometry in metal complexes[“].

Chemical Reactions Analysis

2,9-Dichloro-1,10-phenanthroline participates in various chemical reactions, including displacement reactions to form sulfur-bridged bis-phenanthroline macrocycles and amino-substituted bis-phenanthroline compounds[“]. It can also act as a hexadentate ligand in complexation reactions with metal ions such as Ru(II), forming complexes with considerable distortion from the ideal geometry[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,9-dichloro-1,10-phenanthroline and its complexes are influenced by the presence of chlorine substituents and the nature of the metal ion. For example, the protonation constants and formation constants of metal complexes with 1,10-phenanthroline-2,9-dicarboxylic acid, a related compound, show high thermodynamic stability and selectivity towards large metal ions[“]. The crystal structure of a Chromium(III) complex with 1,10-phenanthroline-2,9-dicarboxylic acid reveals a tridentate coordination mode and a supramolecular structure stabilized by hydrogen bonds[“]. Additionally, the electrochemical properties of these complexes can vary, as seen in the non-emissive nature of Ru(II) complexes due to nonradiative processes[“].

Scientific research applications

Complex Formation and Coordination Chemistry

2,9-Dichloro-1,10-phenanthroline is a versatile molecule in coordination chemistry. It has been used to synthesize complexes with various metals, exhibiting unique structural and electrochemical properties. For example, it forms a trinuclear, helical complex with Cu(I) showing pi-stacking interactions and specific Cu-Cu distances, which are significant in understanding metal-ligand interactions and designing new complexes (Zong & Thummel, 2005). Additionally, the ligand has been used in the synthesis of polydentate complexes with different metals, demonstrating its ability to act as a versatile ligand in forming complexes of varying coordination numbers (Lewis & O'donoghue, 1980).

Synthesis and Functionalization

The compound serves as a key intermediate in organic and inorganic synthesis. Improved methods for its synthesis have been developed, highlighting its importance as a building block in producing various derivatives with diverse applications in molecular recognition, photophysics, catalysis, and DNA cleavage (Guo, Zheng, & Jiang, 2012). These derivatives are crucial in advancing research in these areas.

Photophysical and Electrochemical Properties

2,9-Dichloro-1,10-phenanthroline derivatives exhibit interesting photophysical and electrochemical properties. Studies have shown that these derivatives can act as efficient ligands in photoredox catalysis, a process that is increasingly important in green chemistry and sustainable processes. The study of these complexes can shed light on their potential applications in photocatalysis and solar energy conversion (Cetin et al., 2017).

Ligand Design for Metal Oxidation Catalysts

The functionalized derivatives of 2,9-Dichloro-1,10-phenanthroline are used as ligands in metal oxidation catalysts. These ligands can enhance the reactivity and stability of catalysts, which is critical in various industrial and synthetic applications (Beer, Jiménez, & Drago, 1993).

Applications in Sensing and Ion Transport

Some derivatives of 2,9-Dichloro-1,10-phenanthroline act as ionophores, aiding in ion sensing and transport. These applications are significant in the development of sensors and devices for detecting and measuring specific ions, which has broad implications in environmental monitoring and analytical chemistry [(Sugihara & Hiratani, 1996)](https://consensus.app/papers/110phenanthroline-derivatives-ionophores-alkali-ions-sugihara/36f85a751c90598498a3e2452f21ac66/?utm_source=chatgpt).

properties

IUPAC Name

2,9-dichloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGIDURJINUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326671
Record name 2,9-DICHLORO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dichloro-1,10-phenanthroline

CAS RN

29176-55-4
Record name 2,9-Dichloro-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29176-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-DICHLORO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (5) (4.26 g; 17.4 mmol), phosphorus oxychloride (39 mL) and phosphorus pentachloride (4.48 g; 21.8 mmol) were added in an ice bath. The resulting reaction mixture was stirred and refluxed for 7 hours, and then evaporated under reduced pressure to remove phosphorus oxychloride. To the resulting residue, ice water and concentrated aqueous ammonia were added and the resulting reaction mixture was made alkaline. The solids which precipitated out were separated by filtration and washed with water, and then dried under reduced pressure to give 4.06 g (yield: 94%) of the title compound (6).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
210
Citations
M Yamada, Y Nakamura, S Kuroda… - Bulletin of the Chemical …, 1990 - journal.csj.jp
Though the chlorination of an N,N′-annelated phenanthrolinedione, 3,6,7,9-tetrahydro-5H-[1,4]diazepino[1,2,3,4-lmn][1,10]phenanthroline-3,9-dione, gave 2,9-dichloro-1,10-…
Number of citations: 76 www.journal.csj.jp
HC Guo, RH Zheng, HJ Jiang - Organic Preparations and …, 2012 - Taylor & Francis
1, 10-Phenanthroline is a classic ligand that plays an important role in coordination chemistry and continues to be of considerable interest as a versatile starting material in organic, …
Number of citations: 33 www.tandfonline.com
AP Krapcho, S Sparapani, A Leenstra, JD Seitz - Tetrahedron Letters, 2009 - Elsevier
The synthesis and structural assignments of 9-chloro-1,1-phenanthroline-2(1H)-thione and 1,10-dihydro-1,10-phenanthroline-2,9-dithione have been accomplished. The sulfur-bridged …
Number of citations: 15 www.sciencedirect.com
R Zong, RP Thummel - Journal of the American Chemical Society, 2004 - ACS Publications
The tetradentate ligand 2,9-di-(2‘-pyridyl)-1,10-phenanthroline is synthesized in 62% yield by the Stille coupling of 2,9-dichloro-1,10-phenanthroline and 2-(tri-n-butylstannyl)pyridine. …
Number of citations: 89 pubs.acs.org
S Nadeem, MR Shah - Sensor Letters, 2015 - ingentaconnect.com
We have successfully developed a “turn-on” naked-eye chemosensor for Ag+ based on 2,9-dichloro-1,10-phenanthroline. Phen-Cl2 5 was obtained from dione 4 with good yield and …
Number of citations: 4 www.ingentaconnect.com
R Zong, RP Thummel - Inorganic chemistry, 2005 - ACS Publications
The title molecule, 2,2‘;9‘,2‘ ‘-ter[1,10]phenanthroline can be prepared from 2,9-dichloro-1,10-phenanthroline in three steps through the corresponding diacetyl intermediate. The ligand …
Number of citations: 24 pubs.acs.org
AP Krapcho, S Sparapani - Journal of Heterocyclic Chemistry, 2008 - Wiley Online Library
Abstract Treatment of 2‐chloro‐ or 2,9‐dichloro‐1,10‐phenanthroline with aqueous HBr or aqueous H 2 SO 4 at 120C yielded 1,10‐phenanthroline‐2(1H)‐one or 1,10‐dihydro‐1,10‐…
Number of citations: 6 onlinelibrary.wiley.com
U Lüning, M Abbass… - European Journal of …, 2002 - Wiley Online Library
Twelve new mono‐ or diaryl‐substituted 1,10‐phenanthrolines (17 and 18) have been synthesized. The key step is a Suzuki coupling reaction between the substituted areneboronic …
SS Hunag, ZG Chen, BF Li, HG Lin, RQ Yu - Analyst, 1994 - pubs.rsc.org
A chemically modified carbon paste electrode was prepared by incorporating appropriate amounts of 2,9-dichloro-1,10-phenanthroline and surfactant directly in a paste mixture. The …
Number of citations: 10 pubs.rsc.org
A Bencini, V Lippolis - Coordination Chemistry Reviews, 2010 - Elsevier
This review will cover the developments in the chemistry of phenanthroline-based ligands in the last 10–15 years. 1,10-Phenanthroline (phen) is a classic ligand in coordination …
Number of citations: 533 www.sciencedirect.com

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